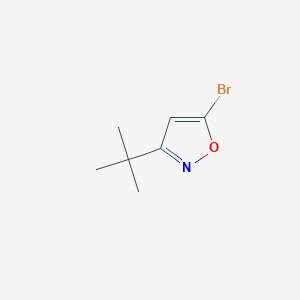
5-Bromo-3-tert-butyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-tert-butyl-1,2-oxazole is a chemical compound with the CAS Number: 1782807-35-5 . It has a molecular weight of 204.07 . The IUPAC name for this compound is 5-bromo-3-tert-butylisoxazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BrNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of -10 degrees Celsius .Applications De Recherche Scientifique
Antibacterial Agents and Safety Profile Enhancement
Research has identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents. These findings are significant as many oxazolidinones, such as linezolid, are known inhibitors of monoamine oxidase A (MAO-A), posing undesired side effects. The study demonstrated that 1,2,3-triazoles bearing substituents like methyl, small substituted methyl, bromo, or a linear group at the 4 position exhibited good antibacterial properties with reduced or no activity against MAO-A. This discovery is promising for the development of oxazolidinones with an improved safety profile, rationalized through docking studies to a MAO-A/MAO-B homology model (Reck et al., 2005).
Synthesis of Novel Ligands
Another study presented the synthesis of bulky N-substituted 1,3-benzazaphospholes through Pd-catalyzed C-N and C-P cross-coupling, lithiation, and conversion to novel P, P'-hybrid ligands. These ligands combine the highly basic and bulky di-tert-butylphosphanyl group with pi-acidic low-coordinated phosphorus. This research contributes to materials science by providing new pathways for the synthesis of complex ligands that may find applications in catalysis and organophosphorus chemistry (Aluri et al., 2008).
Efficient Synthesis Techniques
Efforts to synthesize 1,5-disubstituted 3-amino-1H-1,2,4-triazoles via a Negishi coupling process showcased an efficient synthesis method that tolerates a variety of electronically diverse aryl or vinyl bromides. This methodology is crucial for the rapid and efficient synthesis of compounds that could serve as intermediates in pharmaceuticals and agrochemicals production (Shen et al., 2015).
Direct Arylation of Oxazoles
Research on the palladium-catalyzed direct arylation of oxazole has developed complementary methods for high regioselectivity at both C-5 and C-2 positions with aryl and heteroaryl bromides, chlorides, iodides, and triflates. This method is the first to offer a general approach for C-5 selective arylation of oxazole, crucial for synthesizing biologically active molecules (Strotman et al., 2010).
Development of Water-Soluble Ligands
The synthesis of sterically bulky tris(triazolyl)borate ligands as water-soluble analogues of tris(pyrazolyl)borate was explored. These ligands, including the synthesis of 3-tert-butyl-5-methyl-1,2,4-triazole, are designed to be more water-soluble, aiming to create functional models for enzyme active sites and water-soluble analogues of catalysts. This research is vital for advancing green chemistry and environmental sustainability by developing water-compatible chemical processes (Jernigan et al., 2007).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
5-bromo-3-tert-butyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMZWFPATZQURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2680257.png)

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)
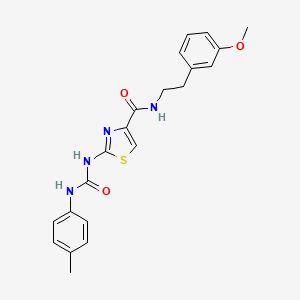
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
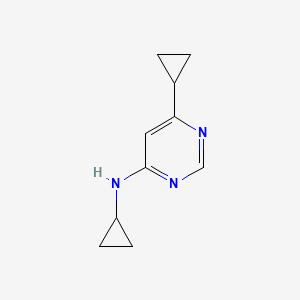
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)
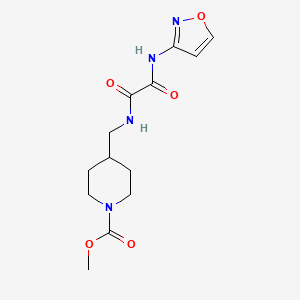
![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)

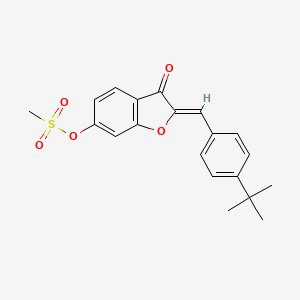
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)